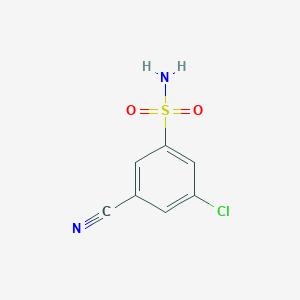

3-chloro-5-cyanoBenzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5ClN2O2S |

|---|---|

Molecular Weight |

216.65 g/mol |

IUPAC Name |

3-chloro-5-cyanobenzenesulfonamide |

InChI |

InChI=1S/C7H5ClN2O2S/c8-6-1-5(4-9)2-7(3-6)13(10,11)12/h1-3H,(H2,10,11,12) |

InChI Key |

JVTWKHQMVYLUMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)N)Cl)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 5 Cyanobenzenesulfonamide and Its Structural Analogs

Strategies for the Preparation of 3-Chloro-5-cyanobenzenesulfonyl Chloride Intermediates

The synthesis of 3-chloro-5-cyanobenzenesulfonamide fundamentally relies on the preparation of its reactive precursor, 3-chloro-5-cyanobenzenesulfonyl chloride. Two principal retrosynthetic pathways are commonly considered for this intermediate: chlorosulfonation of a pre-existing substituted benzene (B151609) ring or the transformation of an amino group via a diazotization-sulfonation sequence.

One direct and widely used method for introducing a sulfonyl chloride group onto an aromatic ring is electrophilic chlorosulfonation . In this approach, 3-chlorobenzonitrile serves as the starting material. The reaction involves treating 3-chlorobenzonitrile with an excess of chlorosulfonic acid. The strongly acidic and electrophilic nature of this reagent facilitates the introduction of the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. The reaction typically proceeds at elevated temperatures to overcome the deactivating effects of the chloro and cyano substituents. A subsequent treatment with an inorganic acid chloride, such as thionyl chloride, can be employed to improve the yield and complete the conversion. google.com

An alternative and highly versatile route is the Sandmeyer reaction . wikipedia.orgnih.gov This multi-step process begins with an aromatic amine, specifically 3-amino-5-chlorobenzonitrile. The amine is first converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid) at low temperatures (0–5 °C). The resulting diazonium salt is then subjected to a reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst. This sequence, known as a sulfonyl-Sandmeyer reaction, effectively replaces the diazonium group with a sulfonyl chloride group, yielding the desired 3-chloro-5-cyanobenzenesulfonyl chloride intermediate.

| Starting Material | Reagents | Key Transformation | Intermediate |

| 3-Chlorobenzonitrile | 1. Chlorosulfonic acid (HSO₃Cl) 2. Thionyl chloride (SOCl₂) | Electrophilic Chlorosulfonation | 3-Chloro-5-cyanobenzenesulfonyl chloride |

| 3-Amino-5-chlorobenzonitrile | 1. NaNO₂ / HCl 2. SO₂ / CuCl | Diazotization followed by Sandmeyer Reaction | 3-Chloro-5-cyanobenzenesulfonyl chloride |

Amination Reactions for Sulfonamide Bond Formation

Once the 3-chloro-5-cyanobenzenesulfonyl chloride intermediate is obtained, the final step in the synthesis of the target compound is the formation of the sulfonamide bond. This is achieved through an amination reaction, a nucleophilic substitution at the sulfonyl sulfur atom.

The most straightforward method involves reacting the sulfonyl chloride with ammonia. This is typically carried out by bubbling ammonia gas through a solution of the sulfonyl chloride in an inert organic solvent, or by using a solution of aqueous or alcoholic ammonia. The reaction proceeds readily to displace the chloride and form the primary sulfonamide, this compound. To synthesize N-substituted analogs, primary or secondary amines are used in place of ammonia. For instance, reacting 3-chloro-5-cyanobenzenesulfonyl chloride with t-butylamine yields N-t-butyl-3-chloro-5-cyanobenzenesulfonamide. These reactions are often performed in the presence of a base (such as pyridine or triethylamine) to neutralize the hydrochloric acid byproduct.

| Electrophile | Nucleophile | Product |

| 3-Chloro-5-cyanobenzenesulfonyl chloride | Ammonia (NH₃) | This compound |

| 3-Chloro-5-cyanobenzenesulfonyl chloride | t-Butylamine | N-t-butyl-3-chloro-5-cyanobenzenesulfonamide |

| 3-Chloro-5-cyanobenzenesulfonyl chloride | Primary/Secondary Amine (R¹R²NH) | N-substituted-3-chloro-5-cyanobenzenesulfonamide |

Introduction and Modification of the Cyano Group

The cyano group is a key functional moiety that can be introduced at various stages of the synthesis. One of the most effective methods for its introduction is the Sandmeyer cyanation reaction . wikipedia.orgnih.gov This process is analogous to the sulfonation described in section 2.1. It starts with an aromatic amine, such as a hypothetical 3-amino-5-chlorobenzenesulfonamide, which is converted to its diazonium salt. Subsequent treatment with a copper(I) cyanide salt (CuCN) replaces the diazonium group with a nitrile (-C≡N) group.

Alternatively, the nitrile can be incorporated from the initial stages of the synthesis by starting with a molecule that already contains this group, such as 3-chlorobenzonitrile. wikipedia.orgsigmaaldrich.comchemicalbook.com This precursor can be synthesized through various means, including the dehydration of 3-chlorobenzaldehyde oxime or the reaction of 3-chlorobenzoic acid with ammonia followed by dehydration. patsnap.com

The cyano group itself is amenable to further chemical transformations, providing a route to various structural analogs.

Reduction : The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride.

Hydrolysis : Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding 3-chloro-5-sulfamoylbenzoic acid.

Cyclization : The nitrile group can participate in cyclization reactions to form heterocyclic rings fused to the benzene core.

Halogenation Strategies for Chloro Substitution

The chloro substituent on the aromatic ring can be introduced either by starting with a chlorinated precursor or through direct halogenation of a suitable intermediate. The most common strategy involves using a starting material that already possesses the desired chlorine atom, such as 3-chlorobenzonitrile or 3-amino-5-chlorobenzonitrile. scbt.com

Direct electrophilic chlorination of an aromatic ring like 3-cyanobenzenesulfonamide is also a viable, though potentially less selective, strategy. Reagents such as sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst can be used to introduce a chlorine atom onto the ring. researchgate.net The directing effects of the existing cyano and sulfonamide groups, both of which are meta-directing and deactivating, would favor the introduction of the chlorine at the C-5 position, though regioselectivity can be a challenge.

| Strategy | Reagents/Precursors | Description |

| Precursor-based | 3-Chlorobenzonitrile, 3-Amino-5-chlorobenzonitrile | Synthesis begins with a commercially available or readily synthesized chlorinated starting material. |

| Direct Halogenation | Sulfuryl Chloride (SO₂Cl₂), Lewis Acid | An electrophilic aromatic substitution reaction to introduce a chlorine atom onto the cyanobenzenesulfonamide ring. |

Advanced Synthetic Approaches for Derivatization

The structural framework of this compound is well-suited for advanced synthetic modifications to generate libraries of diverse analogs. Multi-component reactions and palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.

Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials. mdpi.com The sulfonamide group (-SO₂NH₂) of this compound can act as a nucleophilic component in certain MCRs. For example, arylsulfonamides are known to participate in isocyanide-based MCRs. The reaction between a sulfonamide, an isocyanide, and a dialkyl acetylenedicarboxylate can produce complex, highly functionalized molecules in a single step. rsc.org This strategy allows for the rapid generation of derivatives by modifying the sulfonamide nitrogen.

Palladium-catalyzed Cross-Coupling Reactions

The chlorine atom on the benzene ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a prominent example, where the aryl chloride is reacted with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org This reaction effectively replaces the chlorine atom with an aryl, heteroaryl, or alkyl group, providing a powerful method for creating biaryl structures or introducing complex side chains. While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized phosphine ligands on the palladium catalyst can facilitate the coupling of these substrates. researchgate.net

Other important cross-coupling reactions applicable to this system include:

Sonogashira Coupling : For introducing alkyne groups.

Heck Coupling : For introducing alkene moieties.

Buchwald-Hartwig Amination : For forming a new C-N bond by replacing the chlorine with an amine.

These advanced methods dramatically expand the synthetic utility of this compound, allowing it to serve as a versatile scaffold for combinatorial chemistry and targeted drug design.

Chemo- and Regioselective Synthesis of Analogs

The strategic synthesis of structural analogs of this compound relies heavily on chemo- and regioselective reactions to introduce desired functional groups at specific positions on the benzene ring and the sulfonamide moiety. These selective methodologies are crucial for developing a diverse library of compounds for structure-activity relationship (SAR) studies. Researchers employ various synthetic strategies to control the outcome of reactions, ensuring that only the intended functional group reacts and that it is introduced at the correct position.

One common approach to achieving regioselectivity in the synthesis of benzenesulfonamide (B165840) analogs is through the use of directing groups and carefully chosen reaction conditions. For instance, in the synthesis of disubstituted benzenesulfonamide analogues, a Sandmeyer reaction can be employed to introduce a chloro or other halo group at a specific position on an aniline precursor. This is followed by treatment with ammonia to form the sulfonamide. Subsequent reactions, such as copper-catalyzed cross-coupling, can then be used to introduce additional substituents, with the existing groups on the ring directing the position of the new substituent. nih.gov

The synthesis of benzenesulfonamide-bearing functionalized imidazole derivatives provides another example of chemo- and regioselectivity. In one approach, 3-aminobenzenesulfonamide is reacted with various α-halogenoketones. This reaction selectively forms an N-C bond between the amino group of the benzenesulfonamide and the α-carbon of the ketone, leading to the formation of an imidazole ring upon cyclization. mdpi.com Further functionalization can be achieved through S-alkylation reactions, which chemoselectively target the thiol group of an imidazole-2-thiol intermediate. mdpi.com

The table below outlines a representative chemo- and regioselective synthesis of benzenesulfonamide-bearing imidazole analogs.

Table 1: Synthesis of Benzenesulfonamide-Bearing Imidazole Analogs

| Step | Reactants | Reagents and Conditions | Product | Selectivity |

| 1 | 3-Aminobenzenesulfonamide, α-haloketone | Water/1,4-dioxane, reflux | N-(substituted)-3-aminobenzenesulfonamide derivative | Chemoselective N-alkylation |

| 2 | Product from Step 1, KSCN | Glacial acetic acid, HCl, reflux | 3-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzenesulfonamide derivative | Regioselective cyclization |

| 3 | Product from Step 2, Alkyl halide | DMF, Triethylamine | 3-(2-(alkylthio)-1H-imidazol-1-yl)benzenesulfonamide derivative | Chemoselective S-alkylation |

Another strategy involves the modification of the sulfonamide group itself. While many syntheses focus on the aromatic ring, selective reactions can also be performed on the sulfonamide nitrogen. However, these reactions must be carefully controlled to avoid reactions at other nucleophilic sites in the molecule.

The regioselective synthesis of more complex heterocyclic systems incorporating a benzenesulfonamide moiety has also been explored. For example, functionalized benzothiadiazine 1,1-dioxide derivatives can be synthesized via a three-component intramolecular C-H activation reaction of trichloroacetonitrile, benzenesulfonyl chloride, and various primary amines. researchgate.net This reaction demonstrates a high degree of chemo- and regioselectivity, forming a specific heterocyclic ring system.

Furthermore, the development of novel synthetic methods continues to expand the toolkit for creating diverse benzenesulfonamide analogs. Ultrafast flow synthesis of o-functionalized benzenesulfonyl fluorides using aryllithium intermediates is a modern approach that allows for rapid and selective functionalization. nih.gov This technique can be adapted to produce a variety of substituted benzenesulfonamide precursors.

The following table summarizes different chemo- and regioselective reactions used in the synthesis of benzenesulfonamide analogs.

Table 2: Chemo- and Regioselective Reactions for the Synthesis of Benzenesulfonamide Analogs

| Reaction Type | Description | Example Application | Reference |

| Sandmeyer Reaction | Conversion of an amino group to a halide or other functional group via a diazonium salt. | Introduction of a chlorine atom at a specific position on a phenyl ring. | nih.gov |

| Copper-Catalyzed Cross-Coupling | Formation of a carbon-nitrogen or carbon-carbon bond catalyzed by a copper salt. | Coupling of a substituted phenyl bromide with an amine. | nih.gov |

| Cyclocondensation | Formation of a ring system from two or more molecules with the elimination of a small molecule like water. | Synthesis of imidazole rings from an α-haloketone and an amine. | mdpi.com |

| Intramolecular C-H Activation | Formation of a carbon-carbon or carbon-heteroatom bond by activating a C-H bond within the same molecule. | Synthesis of benzothiadiazine 1,1-dioxide derivatives. | researchgate.net |

Structure Activity Relationship Sar Investigations of 3 Chloro 5 Cyanobenzenesulfonamide Derivatives

Impact of Substituent Variations on the Benzenesulfonamide (B165840) Core

The benzenesulfonamide moiety is a well-established pharmacophore found in numerous clinically approved drugs. The nature and position of substituents on the benzene (B151609) ring can profoundly influence the molecule's physicochemical properties and its interactions with biological targets.

Electronic Effects of Aromatic Ring Substituents

The electronic properties of substituents on the aromatic ring play a critical role in modulating the reactivity and interaction capabilities of the entire molecule. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Withdrawing Groups (EWGs): Groups like the nitro (-NO2) and cyano (-CN) groups are potent EWGs. lumenlearning.com They decrease the electron density of the aromatic ring, making it less nucleophilic. lumenlearning.com This deactivation can slow the rate of certain reactions but can also be crucial for specific binding interactions where a more electron-poor aromatic system is favorable. For instance, in the context of 3-chloro-5-cyanobenzenesulfonamide, both the chloro and cyano groups are electron-withdrawing. The cyano group, in particular, is very strongly electron-withdrawing. mdpi.com

Electron-Donating Groups (EDGs): Conversely, groups like hydroxyl (-OH) and amino (-NH2) are strong EDGs that increase the electron density of the ring, thereby enhancing its nucleophilicity and reactivity in electrophilic aromatic substitutions. libretexts.orgpressbooks.pub Alkyl groups, such as methyl (-CH3), are weaker EDGs. libretexts.org The presence of EDGs can significantly increase the reaction rate compared to unsubstituted benzene. lumenlearning.com

Steric Hindrance and Conformational Preferences

Steric hindrance, the spatial arrangement of atoms, can significantly impact a molecule's ability to adopt the optimal conformation for binding to a biological target. Bulky substituents can physically obstruct interactions or force the molecule into a less active conformation.

For example, in SAR studies of other heterocyclic systems, it has been observed that the size and position of substituents can dictate the occupation of hydrophobic binding pockets on a target protein. nih.gov A delicate balance often exists, where a substituent must be large enough to form favorable hydrophobic interactions but not so large as to cause steric clashes. The relative positioning of multiple substituents is also crucial, as their steric and electronic effects can be additive or competitive. khanacademy.org

Role of the Cyano Group in Modulating Molecular Interactions

The cyano group (-C≡N) is a versatile functional group in medicinal chemistry, contributing to both the electronic profile and the direct binding interactions of a molecule. nih.gov

Noncovalent Interactions: The nitrogen atom of the cyano group possesses a region of negative electrostatic potential, allowing it to act as a hydrogen bond acceptor with hydrogen bond donors from a protein, such as backbone amides or side chains. mdpi.comnih.gov The triple bond's π-system can also participate in π-hole interactions with nucleophiles. mdpi.com Furthermore, the cyano group can engage in hydrophobic interactions and interact with bridging water molecules within a binding site. nih.gov

Electronic Influence: As a potent electron-withdrawing group, the cyano group can create a positive electrostatic potential region (a σ-hole) on the adjacent atom, which can lead to strong noncovalent bonds with nucleophiles. mdpi.com The aggregation of multiple cyano groups can amplify this effect. mdpi.com

Pharmacokinetic Properties: The incorporation of a nitrile group can improve a drug candidate's pharmacokinetic properties. It has been shown to increase solubility and metabolic stability, potentially by reducing susceptibility to hepatic oxidative metabolism. nih.gov

The following table summarizes the various interactions the cyano group can participate in:

| Interaction Type | Description |

| Hydrogen Bonding | The nitrogen atom acts as a hydrogen bond acceptor. nih.gov |

| π-Hole Interactions | The π-system of the C≡N bond interacts with nucleophiles. mdpi.com |

| Hydrophobic Interactions | The cyano group can participate in hydrophobic contacts within a binding site. nih.gov |

| Tetrel Bonds | The carbon atom of the cyano group can form a tetrel bond. mdpi.com |

Significance of the Chloro Substitution in Molecular Recognition

The chlorine atom, while seemingly simple, has a profound and often beneficial impact in drug discovery. chemrxiv.org Its presence on the this compound scaffold is significant for several reasons.

Modulation of Physicochemical Properties: The introduction of a chlorine atom can alter a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The para-chloro analog is often a primary choice when modifying phenyl groups to assess the next steps in lead optimization. chemrxiv.org

Halogen Bonding: Chlorine can participate in halogen bonding, a noncovalent interaction where the halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophilic partner like an oxygen or nitrogen atom. This type of interaction can contribute significantly to the binding affinity and selectivity of a ligand for its target protein. chemrxiv.org

Metabolic Stability: Chlorination can block sites of metabolism on an aromatic ring, thereby increasing the metabolic stability and half-life of a drug candidate.

Electronic Effects: As an electron-withdrawing group, chlorine influences the electronic landscape of the benzene ring, which can be crucial for molecular recognition. nih.gov

The following table highlights the key roles of the chloro substituent in drug design:

| Feature | Impact on Molecular Properties |

| Lipophilicity | Alters ADME properties. chemrxiv.org |

| Halogen Bonding | Contributes to binding affinity and selectivity. chemrxiv.org |

| Metabolic Stability | Can block sites of metabolism. |

| Electronic Nature | Acts as an electron-withdrawing group. nih.gov |

Elucidation of Pharmacophoric Features within the this compound System

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. ijper.orgdergipark.org.tr For the this compound system, a pharmacophore model would likely include:

Hydrogen Bond Acceptors: The sulfonamide oxygen atoms and the nitrogen of the cyano group are potential hydrogen bond acceptors. nih.govnih.gov

Hydrogen Bond Donor: The sulfonamide -NH- group can act as a hydrogen bond donor. nih.gov

Aromatic Ring: The benzene ring can engage in hydrophobic or π-stacking interactions.

Hydrophobic/Halogen Bonding Feature: The chlorine atom can be a key feature for hydrophobic interactions or halogen bonding. chemrxiv.org

By generating and validating pharmacophore models using a set of active and inactive compounds, researchers can guide the design of new derivatives with improved potency and selectivity. pharmacophorejournal.comnih.gov These models can also be used as 3D queries to search large chemical databases for novel compounds with the desired biological activity. ijper.orgnih.gov

Exploration of Linker and Terminal Group Diversification on Biological Activity

Systematic modification of the linker and terminal groups attached to the core this compound scaffold is a common strategy to explore the SAR and optimize biological activity.

Linker Modification: The nature, length, and flexibility of a linker connecting the core to a terminal group can be critical. For example, in the design of some benzenesulfonamide inhibitors, a rigid triazole scaffold was used to optimize the positioning of the molecule within the active site, while in other cases, a more flexible linker was employed to enhance selectivity. nih.gov

Terminal Group Diversification: The terminal group provides an opportunity to probe different regions of the binding pocket and introduce additional favorable interactions. SAR studies on other compound series have shown that varying the terminal group can significantly impact activity. For instance, in one study on 1,2,4-oxadiazole-sulfonamides, initial hits were optimized by modifying the terminal sulfonamide-containing fragment, leading to a notable increase in potency. nih.gov Similarly, research on other benzenesulfonamide derivatives has demonstrated that the addition of different substituents to a terminal phenyl ring can lead to a range of biological activities. mdpi.comnih.gov

The following table provides examples of how linker and terminal group modifications have been explored in related compound classes:

| Compound Class | Linker/Terminal Group Modification | Impact on Activity |

| Triazole-Benzenesulfonamides | Rigid triazole linker | Optimized positioning in the active site. nih.gov |

| 1,2,4-Oxadiazole-Sulfonamides | Optimization of terminal sulfonamide fragment | Two-fold increase in antiproliferative effect. nih.gov |

| Pyrazoline Benzenesulfonamides | Substitution of a hydroxy group on a terminal benzene ring | Aimed to improve pharmacokinetic properties. mdpi.com |

Mechanistic Investigations of 3 Chloro 5 Cyanobenzenesulfonamide Interactions with Biological Targets

Target Identification and Validation Methodologies

Phenotypic Screening Approaches: There is no literature detailing the use of 3-chloro-5-cyanobenzenesulfonamide in any phenotypic screening campaigns or subsequent target identification and validation efforts.

While the benzenesulfonamide (B165840) chemical scaffold is common in many biologically active compounds, particularly as inhibitors of carbonic anhydrases, specific experimental data for the 3-chloro-5-cyano substituted variant is absent from the accessible scientific record.

Biochemical and Biophysical Assay Development

To elucidate the interactions between sulfonamide-based inhibitors and their protein targets, a variety of biochemical and biophysical assays are employed. These techniques are crucial for determining binding affinity, kinetics, and the thermodynamic profile of the interaction.

Biochemical Assays: A primary biochemical method for assessing the potency of benzenesulfonamide derivatives against carbonic anhydrases is the stopped-flow CO₂ hydrase assay . This technique measures the enzyme's catalytic activity in real-time by monitoring the pH change resulting from the hydration of carbon dioxide to bicarbonate and a proton. The assay is performed in the presence and absence of the inhibitor to determine its effect on the enzyme's kinetics, ultimately yielding the inhibition constant (Kᵢ). tandfonline.com

Below is a representative table of inhibition data for a series of benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms, demonstrating the type of data generated from such assays.

| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |

| 4a | 125 | 45.3 | 4.5 | 1.2 |

| 4b | 98.7 | 30.1 | 2.8 | 0.8 |

| 5a | 755 | 158 | 38.9 | 12.4 |

| 5b | 41.5 | 88.4 | 1.5 | 2.1 |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| Data adapted from studies on benzenesulfonamide derivatives to illustrate typical assay results. nih.govacs.org |

Biophysical Assays: A range of biophysical techniques provides deeper insights into the physical nature of the ligand-target interaction.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique used to directly measure the heat changes that occur upon the binding of a ligand to a protein. This allows for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment. For sulfonamide binding to proteins, ITC has been used to confirm a 1:1 binding stoichiometry and to characterize the thermodynamic drivers of the interaction, which is often found to be an enthalpy-driven process. nih.govnih.gov

Differential Scanning Calorimetry (DSC): DSC is employed to assess the thermal stability of a protein in the presence and absence of a ligand. An increase in the melting temperature (Tₘ) of the protein upon ligand binding indicates stabilization of the protein structure, which is a common characteristic of effective inhibitors. nih.gov

X-ray Crystallography: This is one of the most definitive biophysical methods, providing a high-resolution, three-dimensional structure of the ligand bound to its protein target. nih.govnih.govcreative-biostructure.com For benzenesulfonamides, X-ray crystallography has been instrumental in visualizing the precise interactions within the active site of enzymes like carbonic anhydrase, revealing the coordination with the catalytic metal ion and the hydrogen bonding network with surrounding amino acid residues. nih.govyoutube.com

Ligand-based Target Deconvolution Strategies

When the biological target of a compound like this compound is unknown, ligand-based target deconvolution (or target fishing) strategies can be employed. These computational methods utilize the chemical structure of the small molecule to predict its potential protein targets.

Chemical Similarity Searching: This approach is based on the principle that structurally similar molecules are likely to have similar biological activities. nih.govacs.org The structure of the query molecule (e.g., this compound) is compared against databases of compounds with known biological targets. A high degree of similarity to a compound with a known target suggests that the query molecule may also interact with that same target. The Tanimoto coefficient is a common metric used to quantify the degree of similarity between molecular fingerprints. nih.gov

Pharmacophore Modeling and Screening: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific target. nih.gov

Model Generation: A pharmacophore model can be generated based on the structure of a single active ligand or a set of known active molecules.

Database Screening: This model is then used as a 3D query to screen large databases of chemical compounds to identify other molecules that fit the pharmacophore. youtube.comyoutube.com In a target deconvolution context, a "reverse" approach is used where the query molecule's pharmacophoric features are used to screen a database of pharmacophore models derived from the binding sites of known proteins. nih.govacs.org A successful match suggests a potential protein target for the query molecule.

Machine Learning-Based Approaches: Modern computational methods increasingly use machine learning algorithms to predict potential biological targets. researchgate.net Models are trained on large datasets of known drug-target interactions. These models learn the relationships between chemical structures and their corresponding targets and can then predict the targets for new, uncharacterized molecules. researchgate.netnih.gov

Molecular Interaction Analysis (e.g., hydrogen bonding networks, hydrophobic contacts, metal coordination)

X-ray crystallography and molecular docking studies of benzenesulfonamide derivatives, particularly with carbonic anhydrases, have provided a detailed picture of the molecular interactions that govern their binding.

Hydrogen Bonding Networks: The sulfonamide moiety is a key player in forming hydrogen bonds. Typically, one of the sulfonyl oxygens acts as a hydrogen bond acceptor, interacting with the backbone NH group of a conserved threonine residue (e.g., Thr199 in hCA II). The sulfonamide nitrogen can also participate in hydrogen bonding interactions.

Hydrophobic Contacts: The benzene (B151609) ring of the benzenesulfonamide scaffold generally sits within a hydrophobic pocket of the active site. This allows for favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues. For instance, in carbonic anhydrase II, the phenyl ring of benzenesulfonamide inhibitors is known to interact with residues such as Valine, Leucine, and Phenylalanine.

Metal Coordination: For metalloenzymes like carbonic anhydrases, a crucial interaction is the coordination of the sulfonamide group with the catalytic metal ion, which is typically zinc (Zn²⁺). The deprotonated nitrogen atom of the sulfonamide displaces a water molecule that is normally coordinated to the zinc ion in the native enzyme. This direct coordination to the zinc is a hallmark of the inhibitory mechanism for this class of compounds against carbonic anhydrases.

The following table summarizes the key molecular interactions observed in the binding of a representative benzenesulfonamide inhibitor to the active site of human carbonic anhydrase II, as determined by X-ray crystallography.

| Interaction Type | Ligand Moiety | Protein Residue(s) | Description |

| Metal Coordination | Sulfonamide Nitrogen | Zn²⁺ | The deprotonated sulfonamide nitrogen directly coordinates with the catalytic zinc ion. |

| Hydrogen Bonding | Sulfonyl Oxygen | Thr199 (backbone NH) | A conserved hydrogen bond that orients the inhibitor in the active site. |

| Hydrophobic Contacts | Benzene Ring | Val121, Leu198, Phe131 | The aromatic ring is stabilized within a hydrophobic pocket through van der Waals forces. |

Scaffold Exploration and Derivatization Strategies for 3 Chloro 5 Cyanobenzenesulfonamide Analogs

Design Principles for Novel Chemical Entities based on the Benzenesulfonamide (B165840) Core

The rational design of new molecules from the 3-chloro-5-cyanobenzenesulfonamide core is guided by established medicinal chemistry principles, including bioisosterism and the "tail approach." These strategies aim to modulate the compound's properties by systematically altering its functional groups.

Bioisosteric Replacement: This principle involves substituting one atom or group with another that has similar physical or chemical properties, leading to a new compound that may retain the desired biological activity but with improved characteristics. unifi.it For the this compound scaffold, bioisosteric replacements can be applied to the substituents on the aromatic ring.

Cyano Group (CN): The cyano group is a potent hydrogen bond acceptor and is relatively small. It can be replaced by other electron-withdrawing groups or moieties with similar steric and electronic profiles.

Chloro Group (Cl): The chloro atom contributes to the molecule's lipophilicity and electronic nature. Its replacement can fine-tune these properties. For instance, substituting chlorine with bromine might enhance potency through halogen bonding, while replacement with a trifluoromethyl (CF3) group could increase metabolic stability and lipophilicity.

The "Tail Approach": This design strategy involves appending chemical "tails" to the core scaffold. nih.gov In the context of benzenesulfonamide-based enzyme inhibitors, the sulfonamide group typically anchors the molecule to the catalytic zinc ion within the enzyme's active site. The substituted benzene (B151609) ring and any attached tails can then extend into surrounding pockets to form additional interactions, enhancing binding affinity and selectivity. nih.gov For this compound, tails could be added by first converting the cyano group into a more reactive functional handle, such as an amine or carboxylic acid, which can then be coupled with various chemical fragments.

A primary method for derivatization involves the reaction of the corresponding sulfonyl chloride (3-chloro-5-cyanobenzene-1-sulfonyl chloride) with a diverse range of primary or secondary amines. ijarsct.co.in This reaction forms the sulfonamide bond and introduces a variety of substituents (R-groups), allowing for systematic exploration of the chemical space around the core.

Table 1: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Group | Position | Potential Bioisostere | Rationale for Replacement |

| Cyano (-CN) | 5 | Nitro (-NO2) | Maintain strong electron-withdrawing character. |

| Cyano (-CN) | 5 | Acetyl (-COCH3) | Introduce hydrogen bond acceptor with different geometry. |

| Cyano (-CN) | 5 | Carboxamide (-CONH2) | Introduce hydrogen bond donor/acceptor capabilities. |

| Chloro (-Cl) | 3 | Bromo (-Br) | Similar size, potentially forms stronger halogen bonds. |

| Chloro (-Cl) | 3 | Trifluoromethyl (-CF3) | Increase lipophilicity and block metabolic oxidation. |

| Chloro (-Cl) | 3 | Methyl (-CH3) | Reduce electron-withdrawing nature, explore hydrophobic interactions. |

Development of Hybrid Molecules Incorporating Heterocyclic Moieties

Molecular hybridization is a powerful strategy that combines two or more pharmacophores into a single molecule. ju.edu.jo This approach can lead to compounds with dual activity or improved pharmacological profiles. For the this compound scaffold, incorporating heterocyclic moieties can introduce new interaction points with a biological target, enhance solubility, and modulate pharmacokinetic properties. nih.govnih.gov

A common strategy involves functionalizing the benzenesulfonamide scaffold to enable coupling with a heterocyclic ring. For example, a precursor such as 3-amino-5-chlorobenzenesulfonamide could be synthesized and then used as a platform for building hybrid molecules. The amino group can be acylated and then cyclized, or used in coupling reactions to attach pre-formed heterocyclic systems.

Examples of Heterocyclic Hybrids:

Thiazole (B1198619) Hybrids: The amino group of a precursor can be reacted with chloroacetyl chloride, followed by treatment with a thioamide to form a thiazole ring. nih.gov Thiazole-containing sulfonamides have shown significant activity as carbonic anhydrase inhibitors. nih.gov

Piperazine (B1678402) Hybrids: The 3-chloro-5-cyanobenzene-1-sulfonyl chloride precursor can be directly reacted with a functionalized piperazine to create hybrids. nih.gov The second nitrogen atom of the piperazine ring can be attached to another cyclic system, creating complex molecules with potential for extended interactions within a binding site. nih.gov

Triazine Hybrids: s-Triazine scaffolds can be linked to the benzenesulfonamide core, often through an amine or ether linkage. nih.gov These hybrids have been explored for a range of biological activities. nih.gov

These hybrid molecules leverage the established zinc-binding properties of the sulfonamide group while using the appended heterocycle to target adjacent regions of the active site, potentially leading to highly potent and selective inhibitors.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a high-throughput method for synthesizing a large number of structurally related compounds, known as a library, in a systematic and efficient manner. sigmaaldrich.combldpharm.com This approach is ideal for exploring the structure-activity relationship (SAR) of the this compound scaffold by rapidly generating a diverse set of analogs.

A typical combinatorial approach would utilize parallel synthesis, where reactions are carried out simultaneously in an array of separate reaction vessels. nih.gov For the this compound scaffold, a library could be generated from its sulfonyl chloride precursor.

Hypothetical Library Synthesis:

Scaffold: 3-Chloro-5-cyanobenzene-1-sulfonyl chloride. nih.gov

Building Blocks: A diverse set of primary and secondary amines (R-NH2 or R1R2-NH).

Reaction: The scaffold is dispensed into an array of reaction vials. A solution of a unique amine building block is added to each vial, along with a base to neutralize the HCl byproduct.

Generation: The reaction produces a library where each member possesses the core this compound scaffold but differs in the "R" group attached to the sulfonamide nitrogen.

This method allows for the exploration of a wide range of chemical functionalities, including aliphatic, aromatic, and heterocyclic groups, to probe for interactions with a target protein. sigmaaldrich.com The resulting library can then be screened for biological activity to identify "hits" with desired properties.

Table 2: Illustrative Combinatorial Library from 3-Chloro-5-cyanobenzene-1-sulfonyl chloride

| Entry | Amine Building Block | Resulting Compound Class | Potential Interactions Probed |

| 1 | Benzylamine | N-Benzyl-3-chloro-5-cyanobenzenesulfonamide | Aromatic, π-stacking |

| 2 | Morpholine | 4-(3-Chloro-5-cyanosulfonyl)morpholine | Hydrogen bonding, polar interactions |

| 3 | 4-Fluorophenethylamine | N-(4-Fluorophenethyl)-3-chloro-5-cyanobenzenesulfonamide | Halogen bonding, hydrophobic |

| 4 | L-Proline methyl ester | Methyl 1-(3-chloro-5-cyanosulfonyl)pyrrolidine-2-carboxylate | Chiral interactions, H-bonding |

Fragment-Based Design and Synthesis

Fragment-Based Drug Design (FBDD) is a hit-identification strategy that begins by screening small, low-complexity molecules ("fragments") for weak binding to a biological target. rsc.org Once a binding fragment is identified, it is elaborated into a more potent, lead-like molecule through chemical synthesis.

The this compound molecule itself can be considered a fragment, albeit a relatively complex one. Its sulfonamide group is a well-established fragment for targeting zinc metalloenzymes. An FBDD campaign could utilize this scaffold in several ways:

Fragment Screening: A library of diverse fragments could be screened for binding to a target enzyme in the presence of this compound. This "co-operative screening" can identify fragments that bind in adjacent pockets, providing a blueprint for linking them to the core scaffold. unifi.itnih.gov

Fragment Growth: The this compound fragment can be "grown" by adding substituents. For example, if X-ray crystallography shows an unoccupied pocket near the chloro or cyano group, synthetic chemistry can be used to extend the molecule in that direction to engage the new pocket and increase affinity.

Fragment Linking: If two different fragments are found to bind in adjacent sites, one being the sulfonamide core and the other a different chemical entity, a linker can be designed to connect them, creating a single, high-affinity molecule.

The synthesis of analogs in FBDD is highly structure-guided. For instance, after identifying this compound as a hit, a series of closely related analogs would be synthesized to establish a clear SAR. This could involve small modifications, such as changing the position of the chloro and cyano groups or replacing them with bioisosteres, to optimize binding interactions. This methodical approach allows for efficient exploration of the chemical space around the initial fragment hit.

Future Research Directions and Unresolved Challenges in 3 Chloro 5 Cyanobenzenesulfonamide Research

Development of Advanced Synthetic Methodologies

Currently, detailed and innovative synthetic methodologies specifically for 3-chloro-5-cyanobenzenesulfonamide are not extensively documented in publicly accessible scientific literature. The synthesis of related sulfonamides often involves multi-step processes. Future research should focus on developing novel, efficient, and scalable synthetic routes. This could include exploring greener chemistry principles to minimize hazardous reagents and byproducts, investigating catalytic methods to improve yield and purity, and developing one-pot synthesis strategies to streamline the production process.

Identification of Novel Biological Targets and Pathways

The biological targets and pathways associated with this compound remain unidentified. The sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs. This structural feature suggests that this compound could potentially interact with various biological targets.

Future research should employ high-throughput screening assays to evaluate the compound's activity against a diverse panel of enzymes, receptors, and ion channels. Subsequent target deconvolution studies would be crucial to identify the specific molecular entities with which it interacts. Investigating its effect on various signaling pathways, for instance, those implicated in cancer or inflammatory diseases, could unveil novel therapeutic opportunities.

Exploration of Unique Mechanistic Insights

A significant challenge in the study of this compound is the complete absence of information regarding its mechanism of action. Understanding how a compound exerts its biological effects at a molecular level is fundamental for its development as a therapeutic agent or a research tool.

Once biological targets are identified, detailed mechanistic studies will be imperative. This would involve a combination of biochemical assays, structural biology techniques like X-ray crystallography or cryo-electron microscopy to visualize the compound-target interaction, and cellular assays to elucidate the downstream effects of this interaction. Exploring whether the cyano and chloro substituents on the benzene (B151609) ring confer any unique mechanistic properties compared to other sulfonamides would be a key area of investigation.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. nih.gov In the context of this compound, where empirical data is scarce, AI and ML could play a pivotal role in predicting its potential properties and guiding future research.

Overcoming Current Limitations in Structure-Activity Relationship Prediction

The lack of a homologous series of compounds and associated biological activity data makes establishing a structure-activity relationship (SAR) for this compound impossible at present. SAR studies are fundamental to understanding how chemical structure influences biological activity and are essential for optimizing lead compounds.

A primary future research direction will be the synthesis of a library of analogues of this compound. This would involve systematically modifying the functional groups—the sulfonamide, the chloro group, and the cyano group—and evaluating the impact of these changes on biological activity. This systematic approach will be critical to building a robust SAR model, which can then guide the rational design of more potent and specific derivatives. Overcoming this fundamental limitation is a prerequisite for any meaningful drug discovery program based on this chemical scaffold.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 3-chloro-5-cyanobenzenesulfonamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step functionalization of benzene derivatives. A common approach includes:

- Chlorination and cyanation : Sequential halogenation and cyano-group introduction via nucleophilic substitution or transition-metal-catalyzed reactions (e.g., Pd-mediated cyanation).

- Sulfonamide formation : Reaction of sulfonyl chloride intermediates with ammonia or amines under controlled pH (e.g., aqueous NaHCO₃ to scavenge HCl).

Critical factors include: - Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates .

- Temperature : Low temperatures (0–5°C) during sulfonylation reduce side reactions like hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard for isolating high-purity products .

Q. Q2. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- Aromatic protons (δ 7.2–8.1 ppm, split due to chloro and cyano substituents).

- Sulfonamide NH₂ protons (δ 5.5–6.5 ppm, broad singlet, exchangeable with D₂O).

- Cyano carbon (δ ~115 ppm in ¹³C NMR) and sulfonamide sulfur (δ ~43 ppm in ¹³C NMR) .

- IR Spectroscopy : Strong absorption bands for S=O (1130–1370 cm⁻¹) and C≡N (2210–2260 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 231.6 (calculated for C₇H₄ClN₂O₂S) .

Advanced Research Questions

Q. Q3. How do electronic effects of the chloro and cyano groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-withdrawing effects : The chloro and cyano groups deactivate the benzene ring, directing electrophilic substitutions to meta/para positions. This enhances stability but reduces reactivity in Suzuki-Miyaura couplings unless strong Pd catalysts (e.g., Pd(PPh₃)₄) and high temperatures are used .

- Experimental design : Compare coupling efficiencies with/without electron-donating substituents using kinetic studies (e.g., monitoring reaction progress via HPLC) .

Q. Q4. How can researchers resolve contradictory biological activity data for this compound in enzyme inhibition assays?

Methodological Answer: Contradictions may arise from:

- Impurity profiles : Trace solvents (e.g., DMF) or unreacted intermediates can inhibit enzymes non-specifically. Validate purity via HPLC (>98%) before assays .

- Buffer conditions : Sulfonamides are pH-sensitive; ensure consistent buffer pH (e.g., Tris-HCl pH 7.4) to maintain ionization states .

- Target selectivity : Use isothermal titration calorimetry (ITC) to confirm direct binding vs. off-target effects .

Q. Q5. What strategies are effective for designing this compound analogs with enhanced NLRP3 inflammasome inhibition?

Methodological Answer:

- Structure-activity relationship (SAR) : Modify substituents to enhance hydrophobic interactions:

- Replace chloro with bulkier halogens (e.g., bromo) to improve binding pocket occupancy .

- Introduce sulfonylurea moieties to exploit hydrogen bonding with NLRP3’s ASC domain .

- In silico docking : Use AutoDock Vina to predict binding affinities before synthesis .

Q. Q6. How can reaction intermediates be stabilized during the synthesis of this compound derivatives?

Methodological Answer:

- Sulfonyl chloride intermediates : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis .

- Cyano-group protection : Use trimethylsilyl cyanide (TMSCN) to minimize side reactions during halogenation .

Data Analysis and Mechanistic Questions

Q. Q7. What analytical methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in H₂O:MeCN). Monitor transitions m/z 231.6 → 140.1 (quantifier) and 231.6 → 96.0 (qualifier) .

- Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation (14,000 rpm, 10 min) .

Q. Q8. How can researchers differentiate between sulfonamide tautomers in solution-phase studies?

Methodological Answer:

- Variable-temperature NMR : Observe NH₂ proton signal splitting at low temperatures (–40°C) to identify tautomeric equilibria .

- DFT calculations : Compare theoretical ¹³C chemical shifts (Gaussian 09, B3LYP/6-311+G(d,p)) with experimental data .

Advanced Mechanistic Probes

Q. Q9. What mechanistic insights explain the compound’s antimicrobial activity against Gram-negative bacteria?

Methodological Answer:

- Membrane permeability : Use fluorescent probes (e.g., NPN) to assess outer membrane disruption. Compare with polymyxin B as a positive control .

- Enzyme inhibition : Test dihydropteroate synthase (DHPS) activity via spectrophotometric monitoring of dihydrofolate formation .

Q. Q10. How can isotopic labeling (e.g., ¹⁵N) aid in tracking this compound’s metabolic fate?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.